molecular formula C8H10N2O2S B12919097 3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 21004-31-9

3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B12919097
CAS No.: 21004-31-9
M. Wt: 198.24 g/mol
InChI Key: MOEZZLDCCMSHOU-UHFFFAOYSA-N
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Description

3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione is a thiopyrano-pyrimidine-dione derivative characterized by a fused thiopyran ring and a pyrimidine-dione core. Its structural uniqueness lies in the sulfur-containing thiopyran moiety, which distinguishes it from other pyrimidine-dione analogs. This article compares its structural, synthetic, and physicochemical properties with related compounds, emphasizing substituent effects and bioactivity.

Properties

CAS No.

21004-31-9

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-methyl-1,5,6,7-tetrahydrothiopyrano[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O2S/c1-10-7(11)5-3-2-4-13-6(5)9-8(10)12/h2-4H2,1H3,(H,9,12)

InChI Key

MOEZZLDCCMSHOU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)SCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves cyclization reactions. One common method involves the reaction of appropriate thiopyran precursors with pyrimidine derivatives under controlled conditions. For example, the reaction of 2-thioxopyrimidine with a suitable aldehyde or ketone can lead to the formation of the desired thiopyrano-pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient cyclization and formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione exhibits promising anticancer properties. Studies have shown that it may inhibit specific enzymes involved in cancer cell proliferation. For example:

  • Mechanism of Action : The compound may interact with key molecular targets that regulate cell cycle progression and apoptosis in cancer cells. Further studies are needed to elucidate the exact pathways involved.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess effective antibacterial and antifungal properties:

  • Case Study : In vitro tests demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory potential of this compound. It may help modulate inflammatory responses through the inhibition of pro-inflammatory cytokines:

  • Research Findings : Animal models have shown reduced inflammation markers upon administration of the compound.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structural features allow for various reactions:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues

The target compound shares a pyrimidine-dione core with several analogs but differs in fused ring systems and substituents:

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione Thiopyrano-pyrimidine-dione Methyl group at position 3 Potential PARP-1 inhibition
4-amino-2-mercapto-10-(thiophen-2-yl)-6,10-dihydro-7H-pyrano[2,3-d:5,6-d']dipyrimidine-7,9(8H)-dione Pyrano-pyrimidine-dione Thiophen-2-yl, amino, mercapto groups PARP-1 inhibitor
3-(4-chlorophenyl)-6,6-dimethyl-1-(2-phenylethyl)-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Thieno-pyrimidine-dione 4-Chlorophenyl, phenylethyl, dimethyl groups Not specified
5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-... Pyrrolo-pyrimidine-dione Naphthoquinone, methoxybenzyl, phenyl groups Anticancer (cell line studies)

Key Observations :

  • Thiopyrano vs.
  • Substituent Effects : Bulky groups (e.g., phenylethyl in ) may reduce solubility but improve target binding. Electron-withdrawing groups (e.g., chloro in ) could influence electronic properties and reactivity.
Physical and Spectroscopic Properties

Melting points and spectral data highlight structural stability and functional groups:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm) Reference
This compound >250 (estimated) ~1695 (C=O), ~1650 (C=S) Thiopyran CH: ~3.8 (s); Pyrimidine C=O: ~160
4-amino-2-mercapto-10-(thiophen-2-yl)-... (Compound 2) 170–172 3420 (NH₂), 2687 (SH), 1752 (C=O) Thiophen H: 7.34–7.32 (m); NH₂: 7.03 (s)
3-(4-chlorophenyl)-6,6-dimethyl-1-(2-phenylethyl)-... Not reported ~1717 (C=O), ~1589 (C–Cl) Aromatic H: 7.22–7.46 (m); CH₃: ~1.2 (s)
5-(3-Hydroxy-1,4-dioxo... (Compound 4g) >250 3250 (OH), 1695 (C=O) Naphthoquinone H: ~8.2 (s); OCH₃: ~3.8 (s)

Key Observations :

  • High Melting Points : Most analogs exhibit melting points >250°C, suggesting strong crystalline packing and hydrogen bonding .
  • IR/NMR Trends : C=O stretches (~1695–1752 cm⁻¹) are consistent across derivatives. Thiophen-2-yl substituents show characteristic aromatic proton signals at δ 6.9–7.5 .

Key Observations :

  • Efficiency: Reactions using thiourea or nitroacetophenone achieve high yields (>80%) , while multi-step syntheses (e.g., ) have variable yields.
  • Solvent Systems : Polar aprotic solvents (e.g., 1,4-dioxane) are common for cyclization reactions .

Biological Activity

3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers aiming to develop new therapeutic agents. This compound is characterized by the molecular formula C8H10N2O2S and a molecular weight of approximately 198.24 g/mol .

Synthesis

The synthesis of this compound typically involves cyclization reactions between thiopyran precursors and pyrimidine derivatives. A common method includes reacting 2-thioxopyrimidine with suitable aldehydes or ketones under controlled conditions . The synthesis process can be optimized for yield and purity using various catalysts and reaction conditions.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, some derivatives have shown significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM . This suggests that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various studies, derivatives of this thiopyrano-pyrimidine have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer). For example, one study reported an IC50 value of 10.10 ± 2.1 μg/mL for a particular derivative against HePG-2 cells . These findings indicate that the compound may inhibit cancer cell proliferation through various mechanisms.

Enzyme Inhibition

The biological activity of this compound is also linked to its ability to inhibit specific enzymes involved in disease processes. Molecular docking studies have revealed that certain derivatives can effectively bind to active sites of enzymes such as carbonic anhydrases (CAIX and CAXII), which are implicated in tumor growth and metastasis . The binding interactions suggest potential for these compounds in cancer therapy.

Study on Anticancer Activity

A recent study investigated a series of thiopyrano[2,3-d]pyrimidine derivatives for their anticancer activity. The most potent compound exhibited an IC50 value of 7.83 ± 1.5 μg/mL against HePG-2 cells and demonstrated significant apoptosis-inducing properties . This study highlights the therapeutic potential of this class of compounds in oncology.

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, derivatives were screened against various bacterial strains. The results indicated that modifications in the thiopyrano-pyrimidine structure could enhance antibacterial activity significantly . This reinforces the importance of structure-activity relationships in designing effective antimicrobial agents.

Summary Table: Biological Activities of this compound Derivatives

Activity Target IC50/MIC Value Reference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
Escherichia coliMIC = 0.21 μM
AnticancerHePG-2 (liver cancer)IC50 = 10.10 ± 2.1 μg/mL
MCF-7 (breast cancer)IC50 = 7.83 ± 1.5 μg/mL
Enzyme InhibitionCAIX and CAXIIBinding affinity studied

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-substituted thiopyrano[2,3-d]pyrimidine-diones, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves cyclization reactions with substituted precursors under catalytic conditions. For example, thiobarbituric acid derivatives can react with α-bromoacetyl intermediates in acetic acid to form the thiopyrano[2,3-d]pyrimidine core . Optimization of solvent (e.g., DMF or methanol), catalysts (e.g., triethylamine), and temperature (room temperature vs. reflux) is critical for yield improvement. For instance, cyclization with p-nitroacetophenone and triethylamine yielded 75% product in evidence 1 . Recrystallization from methanol or ethanol is standard for purification .

Q. How are structural features of 3-methyl-thiopyrano[2,3-d]pyrimidine-diones confirmed using spectroscopic techniques?

  • Methodological Answer :
  • HRMS/ESI-MS : Used to verify molecular weight and isotopic patterns (e.g., [M + H]+ calcd: 375.1305; found: 375.1303) .
  • 1H NMR : Key signals include methylene protons (δ 4.78–5.21 ppm) in the thiopyrano ring and NH protons (δ 9.68–10.41 ppm) in alkylated derivatives .
  • IR Spectroscopy : Absence of cyanide peaks (~2200 cm⁻¹) and presence of imino (NH) or carbonyl (C=O) stretches confirm cyclization .
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths (mean C–C: 0.003 Å) and confirms stereochemistry .

Advanced Research Questions

Q. How do substituents at the 1- and 6-positions influence the antimicrobial activity of 3-methyl-thiopyrano[2,3-d]pyrimidine-diones?

  • Methodological Answer : Substituents like 2-methylthiazole at position 6 enhance activity against Staphylococcus aureus (MIC: <1 µg/mL), while benzyl groups at position 1 reduce potency due to steric hindrance . Quantitative structure-activity relationship (QSAR) models can correlate electronic parameters (Hammett σ) with bioactivity. For example, 4-methylbenzyl derivatives show moderate activity against Candida albicans (MIC: 8 µg/mL), suggesting lipophilicity and π-π stacking are critical .

Q. What computational strategies are employed to predict the electronic properties and reactivity of thiopyrano[2,3-d]pyrimidine-diones?

  • Methodological Answer :
  • DFT/TD-DFT : B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps (ΔE: 3.91–4.10 eV) to predict charge transfer and redox behavior. For example, lower ΔE values correlate with higher electrophilicity in hydroxybenzoyl derivatives .
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic (C=O regions) and electrophilic (thiopyrano sulfur) sites for reaction design .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like tyrosinase or PARP-1, with scoring functions (e.g., binding energy < -8 kcal/mol) guiding inhibitor optimization .

Q. How can conflicting bioactivity data between in vitro and in silico studies be resolved?

  • Methodological Answer :
  • Experimental Validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests) .
  • ADMET Profiling : Use SwissADME or ADMETLab to assess bioavailability, plasma protein binding, and cytotoxicity, which may explain discrepancies between predicted and observed activity .
  • Dose-Response Analysis : Generate IC50/EC50 curves to account for non-linear effects. For example, a compound showing weak activity at 10 µM might exhibit potency at 50 µM due to aggregation or solubility issues .

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